

An In-Depth Technical Guide to 5-Fluoro-2-nitrophenylacetic acid

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Compound of Interest

Compound Name: *5-Fluoro-2-nitrophenylacetic acid*

Cat. No.: *B1310466*

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Introduction

5-Fluoro-2-nitrophenylacetic acid is a highly functionalized aromatic compound that serves as a critical building block in advanced organic synthesis.^[1] Its unique molecular architecture, featuring a phenyl ring substituted with a fluorine atom, a nitro group, and an acetic acid moiety, imparts a distinct reactivity profile that is highly valued by researchers in medicinal chemistry, agrochemical development, and materials science.^[2] This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of this versatile intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **5-Fluoro-2-nitrophenylacetic acid** is fundamental to its effective application in research and synthesis. These properties dictate its behavior in different solvent systems, its thermal stability, and its analytical characterization.

Compound Identity

The unambiguous identification of **5-Fluoro-2-nitrophenylacetic acid** is established through its unique identifiers and structural formula.

Identifier	Value	Source
CAS Number	29640-98-0	[1] [2]
IUPAC Name	2-(5-fluoro-2-nitrophenyl)acetic acid	[1]
Molecular Formula	C ₈ H ₆ FNO ₄	[1] [2]
Molecular Weight	199.14 g/mol	[1] [2]
Canonical SMILES	C1=CC(=C(C=C1F)CC(=O)O)- -INVALID-LINK--[O-]	[1]
InChI Key	HOWBVGXZCYNPOU- UHFFFAOYSA-N	[1] [3]

Physicochemical Data

The physical state and solubility parameters are crucial for designing experimental conditions, including reaction setups and purification protocols.

Property	Value	Source
Appearance	White to light yellow powder/crystal	[2] [4]
Melting Point	153-157 °C	[1] [2]
Boiling Point	343.6 ± 27.0 °C (at 760 mmHg)	[1] [5]
Density	1.5 ± 0.1 g/cm ³	[1]
pKa	3.74 ± 0.10 (Predicted)	[5]
Storage	Store at room temperature (10°C - 25°C) in a dry, well-ventilated place. Keep container tightly closed.	[5] [6]

Synthesis and Reactivity

The synthetic utility of **5-Fluoro-2-nitrophenylacetic acid** stems from the specific arrangement of its functional groups, which allows for selective chemical transformations.

Synthetic Pathways

The most common laboratory synthesis involves the nitration of a fluorinated precursor. The presence of the fluorine atom and the acetic acid side chain directs the regioselectivity of the nitration reaction.

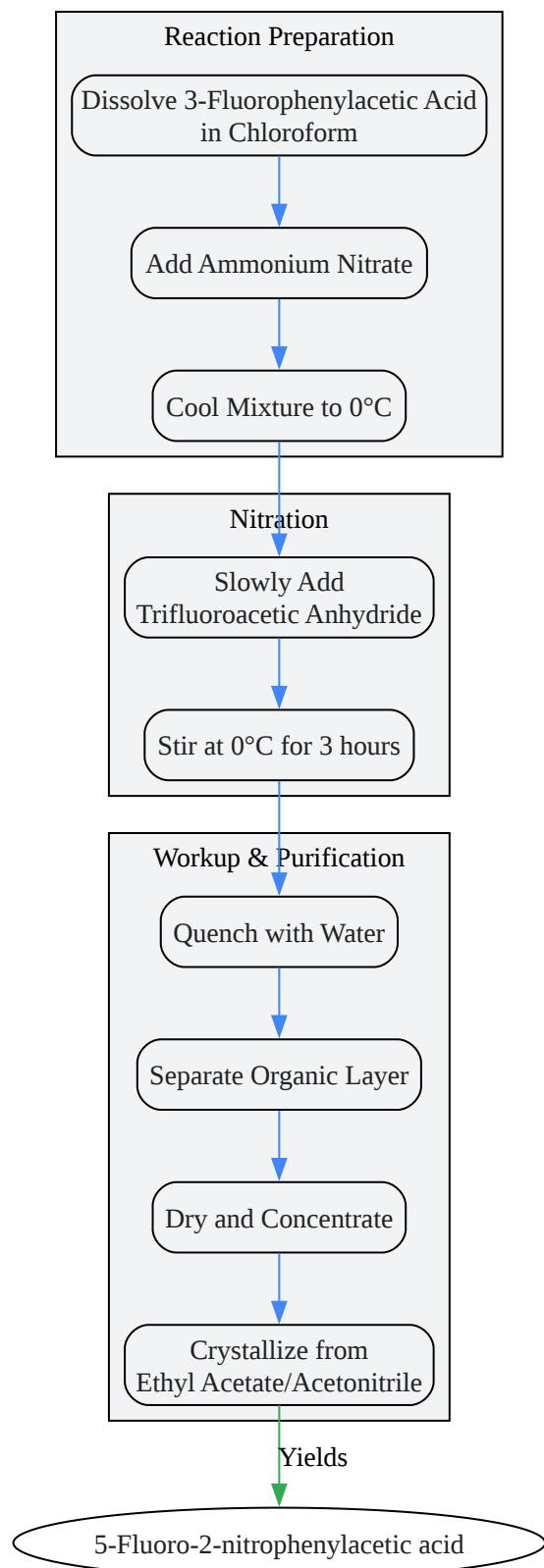
A well-documented method is the direct nitration of 3-fluorophenylacetic acid.^[4] This electrophilic aromatic substitution reaction places the nitro group predominantly at the ortho position relative to the acetic acid group and meta to the fluorine, driven by the electronic effects of the substituents.

Experimental Protocol: Nitration of 3-Fluorophenylacetic Acid^[4] ^[7]

- **Dissolution:** Dissolve 3-fluorophenylacetic acid (1 equivalent) in a suitable solvent such as chloroform.
- **Addition of Nitrating Agent:** Add ammonium nitrate (approx. 1.05 equivalents) to the solution.
- **Cooling:** Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermic nature of the nitration and prevent side reactions.
- **Slow Addition:** Slowly add trifluoroacetic anhydride (approx. 3 equivalents) dropwise, maintaining the temperature at 0 °C. The trifluoroacetic anhydride acts as a powerful activating agent for the nitration.
- **Reaction:** Stir the mixture continuously at 0 °C for 3 hours.
- **Quenching:** Upon completion, slowly add water to quench the reaction and decompose any remaining anhydride.
- **Extraction & Purification:** Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by crystallization from

ethyl acetate and acetonitrile to yield **5-Fluoro-2-nitrophenylacetic acid** as a solid.[4][7]

Below is a diagram illustrating the general workflow for this synthesis.



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Synthetic Workflow for **5-Fluoro-2-nitrophenylacetic acid**.

Core Reactivity

The chemical behavior of **5-Fluoro-2-nitrophenylacetic acid** is dominated by its three key functional groups: the carboxylic acid, the aromatic nitro group, and the fluorine atom.

- **Carboxylic Acid Group:** This group readily undergoes standard reactions such as esterification with alcohols or amidation with amines. This functionality is often the first point of modification in a multi-step synthesis.
- **Nitro Group:** The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. However, its most significant role is as a precursor to an amino group via reduction (e.g., using SnCl_2 , $\text{H}_2/\text{Pd-C}$). This transformation is fundamental in building more complex heterocyclic structures.^[8]
- **Fluorine Atom:** The fluorine atom's high electronegativity, combined with the electron-withdrawing effect of the adjacent nitro group, makes the aromatic ring electron-deficient. This activates the ring for nucleophilic aromatic substitution (SNAr) reactions, although this is less common than reactions involving the other two functional groups.^[9]

Applications in Research and Drug Development

5-Fluoro-2-nitrophenylacetic acid is not typically an end-product but rather a valuable intermediate used to construct more complex target molecules.^[6]

Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound is a key starting material in the synthesis of various pharmaceuticals.^[2] Its structure is embedded in molecules developed for anti-inflammatory, analgesic, and anticancer applications.^{[1][2]} The presence of the fluorine atom can enhance metabolic stability and bioavailability of the final drug molecule, a common strategy in medicinal chemistry.^[1]

Building Block for Heterocycles

The reduction of the nitro group to an amine, followed by intramolecular cyclization with the acetic acid side chain (or its derivative), is a powerful method for synthesizing nitrogen-containing heterocyclic systems like lactams.^[8] These scaffolds are prevalent in a wide range of biologically active compounds.

Agrochemical Synthesis

Beyond pharmaceuticals, it is also utilized in the formulation of modern agrochemicals, including herbicides and pesticides.^[2] The specific combination of functional groups allows for the development of active compounds with targeted efficacy and controlled environmental impact.^[2]

Safety, Handling, and Hazard Management

As with any laboratory chemical, proper handling and safety precautions are paramount. **5-Fluoro-2-nitrophenylacetic acid** is classified as a hazardous substance.

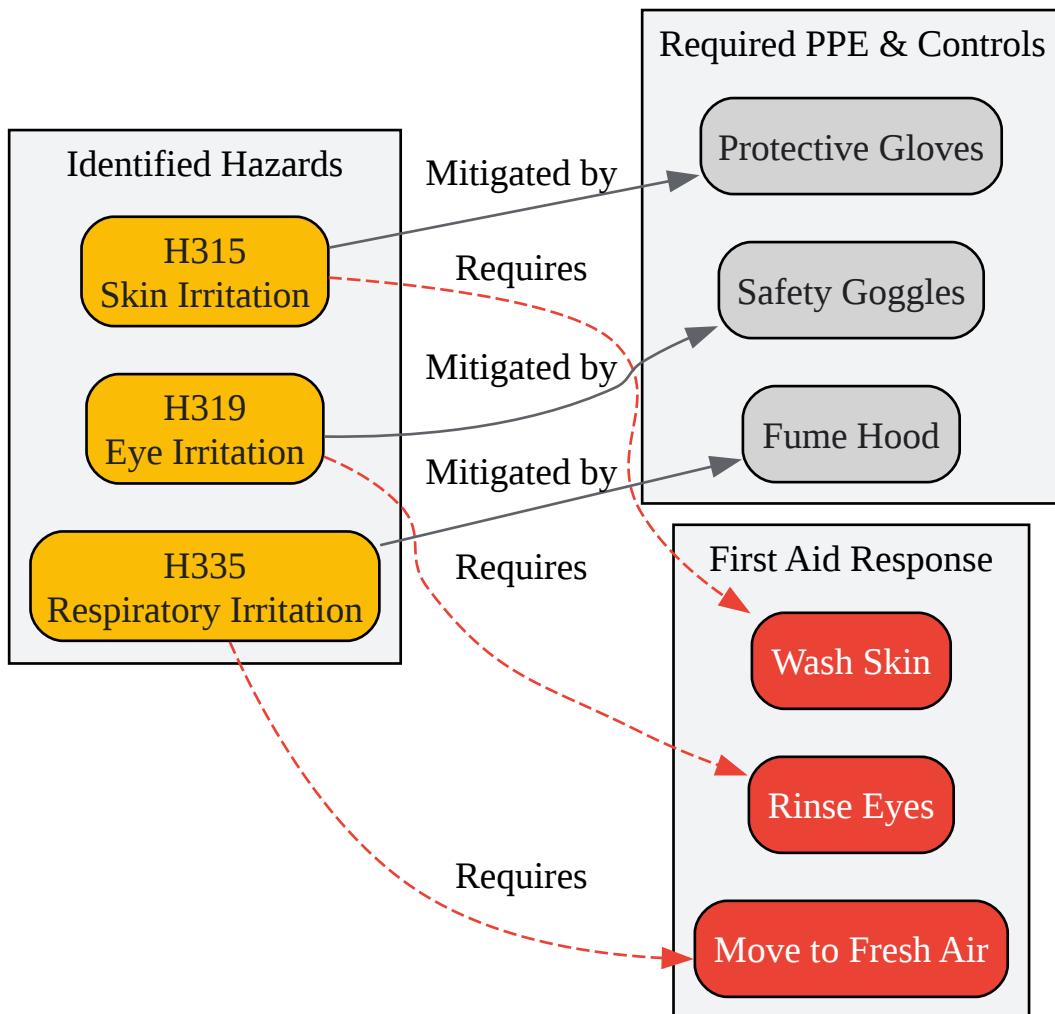
Hazard Identification

- GHS Classification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^{[10][11]}
- Signal Word: Warning^{[12][13]}

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.^{[11][12]}
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.^[11]
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.^[12] Keep the container tightly sealed.^{[6][12]}
- Spill & Exposure: In case of skin contact, wash thoroughly with soap and water.^[11] If inhaled, move to fresh air.^[11] For eye contact, rinse cautiously with water for several minutes.^[6] Seek medical attention if irritation persists.

The logical relationship between the compound's hazards and the required safety responses is depicted below.



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Hazard Mitigation and Response Flowchart.

Conclusion

5-Fluoro-2-nitrophenylacetic acid is a cornerstone intermediate for synthetic chemists. Its value lies not in its direct application, but in the potential unlocked by its unique combination of reactive sites. The carboxylic acid provides a handle for elongation and amide bond formation, while the nitro group serves as a masked amine, crucial for constructing heterocyclic systems. The strategic placement of the fluorine atom further modulates the molecule's electronic

properties and can enhance the pharmacological profile of its derivatives. A comprehensive grasp of its properties, synthetic routes, and safety protocols enables researchers to leverage this powerful building block to its full potential, accelerating innovation in drug discovery and materials science.

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